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molecular formula C6H10O2S B8284454 S-(2-Formylisopropyl)thioacetate

S-(2-Formylisopropyl)thioacetate

Cat. No. B8284454
M. Wt: 146.21 g/mol
InChI Key: YNAWIDNWSONFPV-UHFFFAOYSA-N
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Patent
US08598110B2

Procedure details

Thioacetic acid (385 mL, 5.4 mol, commercially available from Sigma-Aldrich, Inc., Inc.) and crotonaldehyde (440 mL, 5.4 mol, commercially available from Acros Organics) were used to provide 3-(acetylthio)butanal (640 g), which was treated with sodium borohydride (NaBH4, commercially available from Acros Organics) to provide 3-acetylthio-1-butanol, which was consequently hydrolyzed, and distilled under vacuum to provide the product of 3-mercapto-1-butanol (165 g), which had boiling points of 90° C. at a pressure of 29 mmHg, and 85° C. at 18 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[S:3])[CH3:2].[CH:5](=[O:9])/[CH:6]=[CH:7]/[CH3:8]>>[C:1]([S:3][CH:7]([CH3:8])[CH2:6][CH:5]=[O:9])(=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SC(CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 640 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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